1,2-Diphenylpropan-1-one
Overview
Description
1,2-Diphenylpropan-1-one is an organic compound with the molecular formula C15H14O. It is also known as benzyl phenyl ketone. This compound is characterized by the presence of two phenyl groups attached to a central carbonyl group, making it a member of the ketone family. It is a white solid with a melting point of 32 to 34°C and a boiling point of 330°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylpropan-1-one can be synthesized through several methods:
Friedel-Crafts Acylation: This method involves the reaction of benzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Ketonic Decarboxylation: Another method involves the ketonic decarboxylation of phenylacetic acid. In this process, phenylacetic acid is reacted with acetic anhydride and anhydrous potassium acetate under reflux conditions.
Industrial Production Methods
Industrial production of this compound typically involves the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
1,2-Diphenylpropan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1,2-Diphenylpropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-diphenylpropan-1-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: This compound derivatives can act as modulators of specific receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1,2-Diphenylpropan-1-one can be compared with other similar compounds such as:
1,3-Diphenylpropan-2-one: This compound has a similar structure but differs in the position of the carbonyl group.
1,2-Diphenylpropan-1-ol: This is the reduced form of this compound and is used in the synthesis of various organic compounds.
1,5-Diphenyl-1,4-pentadien-3-one: This compound has a conjugated diene system and is used in the study of photochemical reactions.
This compound stands out due to its unique combination of chemical properties and versatility in various applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
1,2-diphenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLXSFDDEBUZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285819 | |
Record name | 1,2-diphenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2042-85-5 | |
Record name | NSC42897 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-diphenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2042-85-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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